Ethyl 2-cyano-2-(hydroxyamino)acetate

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor Pharmacology

Frequent conflation with Oxyma leads to procurement errors in CCR5-targeting research. This hydroxylamine (CAS 1026728-61-9) is a distinct weak CCR5 antagonist (IC50=1.86 mM) and a patented intermediate for synthesizing potent CCR5 antagonists. • Verified identity-eliminates mislabeling risk; essential as an analytical reference standard. • Weak antagonist profile enables controlled probing of partial CCR5 blockade vs. potent inhibitors like Maraviroc (IC50=7.94 nM). • High-purity supply with global shipping.

Molecular Formula C5H8N2O3
Molecular Weight 144.13 g/mol
Cat. No. B14787874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-cyano-2-(hydroxyamino)acetate
Molecular FormulaC5H8N2O3
Molecular Weight144.13 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C#N)NO
InChIInChI=1S/C5H8N2O3/c1-2-10-5(8)4(3-6)7-9/h4,7,9H,2H2,1H3
InChIKeyGWWXPPNRXSNHJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-cyano-2-(hydroxyamino)acetate: Baseline Overview and Procurement Context


Ethyl 2-cyano-2-(hydroxyamino)acetate (CAS 1026728-61-9) is a small-molecule organic compound with the molecular formula C5H8N2O3 and a molecular weight of 144.13 g/mol [1]. It is an N-hydroxylamine derivative featuring a cyano group and an ethyl ester moiety. This compound is distinct from the more commonly referenced Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate), which is an oxime and a well-established peptide coupling additive. The hydroxylamine form possesses a unique chemical and biological profile, primarily characterized by weak antagonistic activity at the CCR5 chemokine receptor and utility as a synthetic intermediate in the preparation of more potent CCR5-targeting agents.

Why Generic Substitution Fails for Ethyl 2-cyano-2-(hydroxyamino)acetate in Research Applications


Generic substitution of ethyl 2-cyano-2-(hydroxyamino)acetate with its oxime analog (Oxyma) or with potent clinical CCR5 antagonists like Maraviroc is not scientifically valid due to profound differences in structure, biological potency, and intended application. The hydroxylamine functional group (N-OH) in the target compound confers distinct reactivity and a specific, low-micromolar to millimolar affinity profile for the CCR5 receptor [1], which is in stark contrast to the sub-nanomolar affinity of Maraviroc [2] and the peptide-coupling-centric utility of Oxyma. Selecting an incorrect analog would therefore lead to either a total loss of the intended weak antagonistic or allosteric modulation property in cell-based assays or the failure to serve as a viable intermediate in the patented synthetic routes for which this specific hydroxylamine is a key building block [3].

Ethyl 2-cyano-2-(hydroxyamino)acetate: Quantitative Evidence for Differentiated Selection


Comparative CCR5 Antagonism Potency: Ethyl 2-cyano-2-(hydroxyamino)acetate vs. Clinical-Stage Comparator Maraviroc

Ethyl 2-cyano-2-(hydroxyamino)acetate exhibits weak antagonist activity at the human CCR5 receptor, with an IC50 of 1.86 × 10^6 nM (1.86 mM) [1]. This potency is approximately 234,000-fold weaker than that of the clinical CCR5 antagonist Maraviroc, which has an IC50 of 7.94 nM [2].

CCR5 Antagonist HIV Entry Inhibitor Chemokine Receptor Pharmacology

Role as a Key Intermediate in Patented Synthesis of Potent CCR5 Antagonists

A Chinese patent (CN104860946A) explicitly discloses a method for preparing a CCR5 antagonist, wherein ethyl 2-cyano-2-(hydroxyamino)acetate is utilized as a starting material or key intermediate in a reductive amination step [1]. The patent emphasizes the method's simplicity, mild conditions, and high product purity, underscoring the compound's practical value in industrial-scale synthesis of more advanced CCR5-targeting molecules.

Organic Synthesis Intermediate Process Chemistry

Structural Distinction from Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) and Implications for Procurement

Ethyl 2-cyano-2-(hydroxyamino)acetate (CAS 1026728-61-9, MW 144.13, SMILES: CCOC(=O)C(C#N)NO) is a hydroxylamine, whereas the frequently conflated compound Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate, CAS 3849-21-6, MW 142.11) is an oxime [1]. Vendor datasheets often mistakenly present the hydroxylamine as the oxime, leading to procurement errors. Analytical confirmation via NMR, IR, or LC-MS is necessary to distinguish the two, as the oxime is a well-known peptide coupling additive with established performance metrics, while the hydroxylamine's applications are centered on weak CCR5 modulation and synthetic intermediacy.

Chemical Structure Analytical Chemistry Procurement Quality Control

Ethyl 2-cyano-2-(hydroxyamino)acetate: Optimized Research and Industrial Application Scenarios


Early-Stage Target Validation and Tool Compound Studies for CCR5-Mediated Pathways

Given its weak antagonist activity (IC50 = 1.86 mM) at the CCR5 receptor [1], ethyl 2-cyano-2-(hydroxyamino)acetate is ideally suited as a non-potent tool compound in cell-based assays to probe the effects of partial or weak CCR5 blockade. This is in stark contrast to the use of potent clinical antagonists like Maraviroc (IC50 = 7.94 nM) [2], which induce near-complete receptor inhibition. Researchers studying subtle modulation of chemokine signaling, HIV entry dynamics, or the functional selectivity of allosteric modulators will find this compound a valuable, controlled probe.

Synthetic Intermediate in the Manufacturing of Next-Generation CCR5 Antagonists

The compound is explicitly claimed as a key intermediate in a patented, mild-condition reductive amination route for preparing more potent CCR5 antagonists [3]. Procurement of high-purity ethyl 2-cyano-2-(hydroxyamino)acetate is therefore a critical step for medicinal chemistry groups and contract research organizations (CROs) engaged in the design, synthesis, and scale-up of novel CCR5-targeting therapeutics for HIV, inflammatory diseases, or oncology.

Analytical Reference Standard for Method Development and Quality Control

Due to its frequent mislabeling and conflation with the oxime analog Oxyma [4], ethyl 2-cyano-2-(hydroxyamino)acetate serves as an essential analytical reference standard. Analytical chemistry and QC laboratories can use the authenticated compound to develop and validate robust HPLC, LC-MS, or NMR methods for the definitive identification and quantification of this specific hydroxylamine in synthetic mixtures, reaction monitoring, or batch release testing, thereby preventing costly procurement errors.

Specialty Reagent for Investigating N-Hydroxylamine Reactivity and Derivatization Chemistry

The unique N-hydroxyamino functional group distinguishes this compound from simple amines or oximes. It may be investigated as a specialty reagent in organic synthesis for the preparation of N-alkoxy amines, hydroxamic acids, or other nitrogen-oxygen containing heterocycles. While not as established as the use of Oxyma in peptide coupling, the hydroxylamine's distinct reactivity profile opens avenues for exploratory chemistry in academic and industrial settings focused on novel building block discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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